4,5-Dimethyl-2-methoxyphenylboronic acid
CAS No.: 2121511-71-3
VCID: VC11687139
Molecular Formula: C9H13BO3
Molecular Weight: 180.01 g/mol
* For research use only. Not for human or veterinary use.

Description |
4,5-Dimethyl-2-methoxyphenylboronic acid is an organoboron compound that belongs to the class of phenylboronic acids. These compounds are characterized by the presence of a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. This specific compound features a methoxy group (-OCH₃) and two methyl groups (-CH₃) at defined positions on the aromatic ring, which influence its chemical and physical properties. Applications in Organic SynthesisPhenylboronic acids, including 4,5-Dimethyl-2-methoxyphenylboronic acid, are widely used as intermediates in organic synthesis. Their primary applications include:
Synthesis of 4,5-Dimethyl-2-methoxyphenylboronic acidThe synthesis typically involves:
Table 2: General Reaction Scheme for Synthesis
Analytical CharacterizationThe characterization of this compound is typically performed using:
Table 3: Example NMR Data
Biological Relevance and Potential ApplicationsAlthough primarily used in synthetic chemistry, phenylboronic acids have shown potential in biological applications due to their ability to interact with diols in biomolecules such as sugars and nucleotides:
|
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2121511-71-3 | ||||||||||||||||||||
Product Name | 4,5-Dimethyl-2-methoxyphenylboronic acid | ||||||||||||||||||||
Molecular Formula | C9H13BO3 | ||||||||||||||||||||
Molecular Weight | 180.01 g/mol | ||||||||||||||||||||
IUPAC Name | (2-methoxy-4,5-dimethylphenyl)boronic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C9H13BO3/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5,11-12H,1-3H3 | ||||||||||||||||||||
Standard InChIKey | GPAUFRXEKDIYPR-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | B(C1=CC(=C(C=C1OC)C)C)(O)O | ||||||||||||||||||||
Canonical SMILES | B(C1=CC(=C(C=C1OC)C)C)(O)O | ||||||||||||||||||||
PubChem Compound | 53639412 | ||||||||||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume